molecular formula C23H16FN3O5S B11200266 3-(2-{[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one

3-(2-{[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one

Cat. No.: B11200266
M. Wt: 465.5 g/mol
InChI Key: QVRPEWZVPVZYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-{[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxadiazole ring, and a chromenone structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one typically involves multi-step reactions. The process begins with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling to form the final product. Common synthetic routes include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Coupling Reactions: The thiazole and oxadiazole intermediates are coupled using appropriate linkers and catalysts to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2-{[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-{[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir.

    Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone.

    Chromenone Derivatives: Compounds like coumarin and warfarin.

Uniqueness

The uniqueness of 3-(2-{[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one lies in its multi-functional structure, which combines the properties of thiazole, oxadiazole, and chromenone rings. This unique combination enhances its potential biological activities and broadens its range of applications in scientific research.

Properties

Molecular Formula

C23H16FN3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

3-[2-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-4-yl]-8-methoxychromen-2-one

InChI

InChI=1S/C23H16FN3O5S/c1-29-17-7-6-13(9-15(17)24)22-26-19(32-27-22)10-20-25-16(11-33-20)14-8-12-4-3-5-18(30-2)21(12)31-23(14)28/h3-9,11H,10H2,1-2H3

InChI Key

QVRPEWZVPVZYNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC5=C(C(=CC=C5)OC)OC4=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.